Cas no 946382-12-3 (N-(2-methylphenyl)-2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetamide)

N-(2-methylphenyl)-2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-methylphenyl)-2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetamide
- N-(2-methylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
- 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide
- 946382-12-3
- F2227-0539
- N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
- AKOS004957992
-
- インチ: 1S/C22H22N4O2/c1-14(2)21-24-25-22(28-21)19-12-16-9-5-7-11-18(16)26(19)13-20(27)23-17-10-6-4-8-15(17)3/h4-12,14H,13H2,1-3H3,(H,23,27)
- InChIKey: KGZAXYFMAAUSBV-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1C)(=O)CN1C2=C(C=CC=C2)C=C1C1=NN=C(C(C)C)O1
計算された属性
- せいみつぶんしりょう: 374.17427596g/mol
- どういたいしつりょう: 374.17427596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 543
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
N-(2-methylphenyl)-2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2227-0539-3mg |
N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide |
946382-12-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2227-0539-2μmol |
N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide |
946382-12-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2227-0539-5μmol |
N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide |
946382-12-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2227-0539-5mg |
N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide |
946382-12-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2227-0539-2mg |
N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide |
946382-12-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2227-0539-4mg |
N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide |
946382-12-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2227-0539-1mg |
N-(2-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide |
946382-12-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(2-methylphenyl)-2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetamide 関連文献
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
N-(2-methylphenyl)-2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetamideに関する追加情報
Research Brief on N-(2-methylphenyl)-2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetamide (CAS: 946382-12-3)
Recent studies have highlighted the potential of N-(2-methylphenyl)-2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetamide (CAS: 946382-12-3) as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique indole-oxadiazole hybrid structure, has shown promising activity in targeting specific biological pathways, making it a subject of intense research interest.
The primary focus of current research has been on elucidating the compound's mechanism of action, particularly its interaction with key enzymes and receptors involved in inflammatory and oncogenic processes. Preliminary in vitro studies indicate that the compound exhibits significant inhibitory effects on certain kinase enzymes, which are often overexpressed in various cancers. These findings suggest its potential as a lead compound for the development of new kinase inhibitors.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic profile. Studies utilizing advanced analytical techniques, such as LC-MS/MS, have provided insights into its metabolic stability and bioavailability. These results are critical for optimizing the compound's structure to enhance its therapeutic efficacy and reduce potential side effects.
Further research has also examined the compound's potential applications beyond oncology. For instance, its anti-inflammatory properties have been evaluated in models of chronic inflammatory diseases, with preliminary data indicating a reduction in pro-inflammatory cytokine levels. This dual functionality underscores the compound's versatility and broad therapeutic potential.
Despite these promising findings, challenges remain in translating this research into clinical applications. Issues such as solubility, toxicity, and formulation stability need to be addressed through further preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, N-(2-methylphenyl)-2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetamide represents a compelling area of research with significant implications for drug discovery. Continued exploration of its biological activities and optimization of its chemical properties will be crucial for realizing its full therapeutic potential.
946382-12-3 (N-(2-methylphenyl)-2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetamide) 関連製品
- 1804756-82-8(4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine)
- 1805123-21-0(2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride)
- 1172546-14-3(3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine)
- 866769-80-4(methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate)
- 351982-44-0(4-(4-Isobutylphenyl)-1,3-thiazol-2-amine)
- 1181457-93-1(3-{5,7-Dimethylpyrazolo1,5-apyrimidin-2-yl}propan-1-amine Dihydrochloride)
- 139756-03-9(4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide)
- 2090352-00-2(Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo-)
- 2138539-30-5(6-(cyclopropylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)



